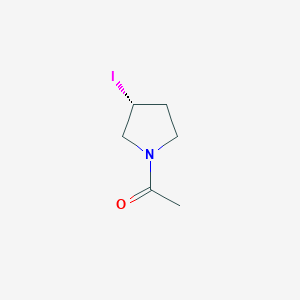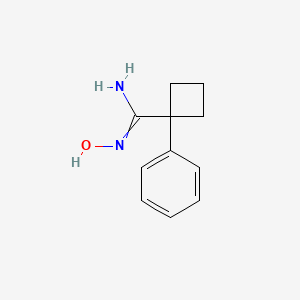![molecular formula C11H20N2O3 B7987829 [(R)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987829.png)
[(R)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a pyrrolidine ring, an acetyl group, and an isopropyl-amino group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Isopropyl-amino Group: The isopropyl-amino group is added through a substitution reaction, where an isopropylamine reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Conducted in an inert atmosphere, often at low temperatures to prevent side reactions.
Substitution: Requires a suitable leaving group and a nucleophile, often performed in polar aprotic solvents.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities.
Indole Derivatives: Exhibit a wide range of pharmacological properties.
Pyrrolidine Derivatives: Used in drug discovery for their versatile scaffold.
Uniqueness
[®-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3R)-3-[acetyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)13(9(3)14)10-4-5-12(6-10)7-11(15)16/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAFKCGFUZQIH-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CC(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCN(C1)CC(=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7987747.png)

![5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one](/img/structure/B7987770.png)

![4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B7987792.png)


![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-ethyl-acetamide](/img/structure/B7987819.png)
![[(R)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987826.png)

![2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7987835.png)



